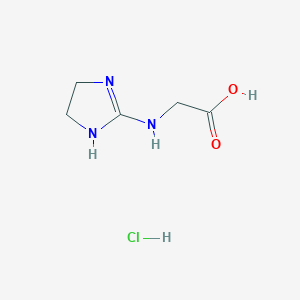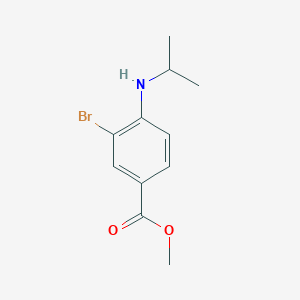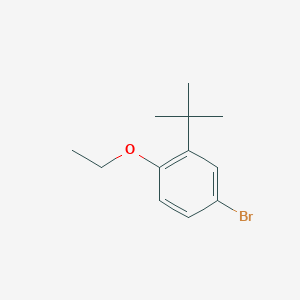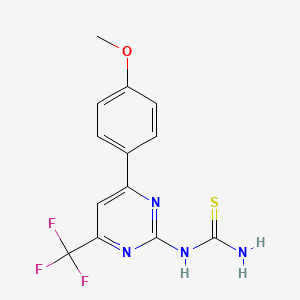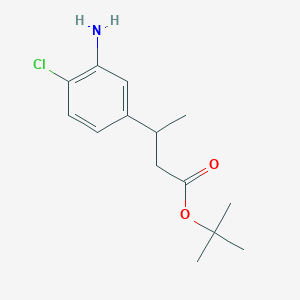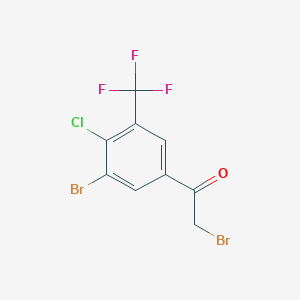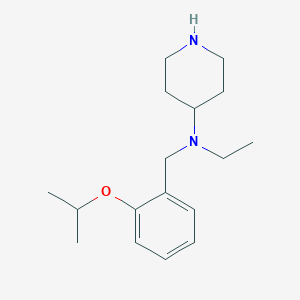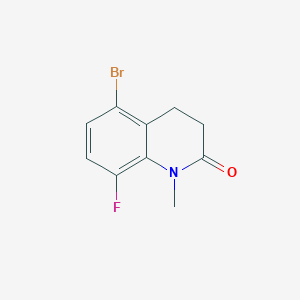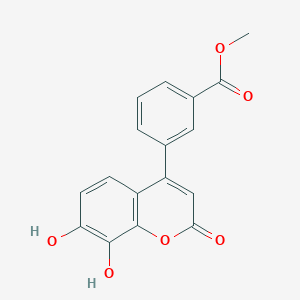
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of chromen-4-yl derivatives. This compound is characterized by its unique structure, which includes a chromen-4-yl core with dihydroxy and oxo functional groups, as well as a benzoic acid methyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dihydroxy-4-chromenone with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. The dihydroxy groups can scavenge free radicals, providing antioxidant effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroxy-4-chromenone: Shares the chromen-4-yl core but lacks the benzoic acid methyl ester moiety.
Methyl 3-bromobenzoate: Contains the benzoic acid methyl ester moiety but lacks the chromen-4-yl core.
Uniqueness
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is unique due to the combination of the chromen-4-yl core with dihydroxy and oxo functional groups and the benzoic acid methyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H12O6 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
methyl 3-(7,8-dihydroxy-2-oxochromen-4-yl)benzoate |
InChI |
InChI=1S/C17H12O6/c1-22-17(21)10-4-2-3-9(7-10)12-8-14(19)23-16-11(12)5-6-13(18)15(16)20/h2-8,18,20H,1H3 |
Clé InChI |
RQTGIIVZVYTWRA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


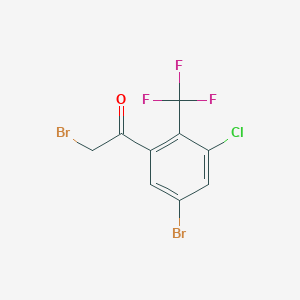

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

